3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-2-en-1-ol, bromine, and pyridine derivatives.
Bromination: The first step involves the bromination of 3-methylbut-2-en-1-ol to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with a pyridine derivative under specific reaction conditions to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the dihydropyridine ring also contributes to its distinct properties.
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3 |
InChI Key |
PQFZZJVMMPAPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C(=O)C(=C1)Br)N)C |
Origin of Product |
United States |
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